molecular formula C21H23N3O5S2 B3297734 N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide CAS No. 896274-45-6

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

Cat. No.: B3297734
CAS No.: 896274-45-6
M. Wt: 461.6 g/mol
InChI Key: GBSINFJRKHLGQZ-UHFFFAOYSA-N
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Description

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, an acetamido group, and a methanesulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the acetamido group and the ethoxyethyl side chain. The final step involves the attachment of the methanesulfonylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfanyl)benzamide
  • N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfonyl)benzamide

Uniqueness

N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-4-29-12-11-24-17-10-9-15(22-14(2)25)13-18(17)30-21(24)23-20(26)16-7-5-6-8-19(16)31(3,27)28/h5-10,13H,4,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSINFJRKHLGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Reactant of Route 6
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

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